molecular formula C17H23N7O B6470399 4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640843-24-7

4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6470399
CAS No.: 2640843-24-7
M. Wt: 341.4 g/mol
InChI Key: MRUSHPRXKVJOGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrazine ring could be introduced via a condensation reaction, the piperazine ring could be formed via a cyclization reaction, and the pyrimidine ring could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine, piperazine, and pyrimidine rings would likely contribute to the rigidity of the molecule, while the morpholine ring could introduce some flexibility.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrazine and pyrimidine rings might undergo electrophilic substitution reactions, while the piperazine and morpholine rings might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its boiling point and melting point, while the presence of nitrogen atoms might make it more soluble in water.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were highly reactive, it might pose a risk of explosion or fire. If it were toxic, it might pose a risk to health .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were intended to be used as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

4-[2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-18-13-16(20-14)22-4-6-24(7-5-22)17-19-3-2-15(21-17)23-8-10-25-11-9-23/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSHPRXKVJOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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